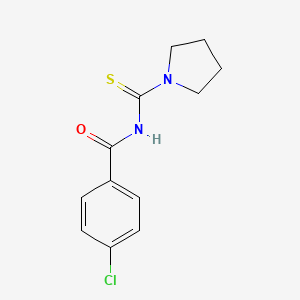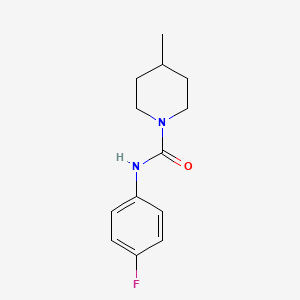![molecular formula C18H20N4OS B5761665 7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5761665.png)
7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves the following steps:
S-Alkylation: The reaction begins with the S-alkylation of 6-substituted-2-thiouracils using appropriate substituted phenacyl halides.
Intramolecular Cyclization: The S-alkylated derivatives undergo intramolecular cyclization at different temperatures to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.
Acylation and Reduction: Further modifications include acylation of the 7-NH2 group and reduction of the NO2 group to yield amino derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the NO2 group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the 7-NH2 group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various acylating agents and conditions are employed for substitution reactions.
Major Products
Sulfonic Acid Derivatives: Formed through oxidation reactions.
Amino Derivatives: Resulting from the reduction of the NO2 group.
Amide Derivatives: Produced through acylation reactions.
Scientific Research Applications
7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound has been shown to inhibit enzymes such as acetylcholine esterase and CDC25B phosphatase.
Receptor Antagonism: It acts as an antagonist for receptors like 5-HT2a and glutamate receptors.
Protein Inhibition: Inhibits proteins such as Bcl-2 family proteins, which are involved in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 2-Ethyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 5-Phenyl-7H-(1,3)thiazolo(3,2-a)pyrimidin-7-one
Uniqueness
7-{[4-(2-METHYLPHENYL)PIPERAZINO]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE stands out due to its unique combination of a thiazole ring fused to a pyrimidine ring, along with the presence of a piperazine moiety. This structure imparts a wide range of biological activities and makes it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
7-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-14-4-2-3-5-16(14)21-8-6-20(7-9-21)13-15-12-17(23)22-10-11-24-18(22)19-15/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYLQXOAMEEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)N4C=CSC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
![5-bromo-N-[2-(dimethylamino)ethyl]furan-2-carboxamide](/img/structure/B5761591.png)
![2-methoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B5761599.png)
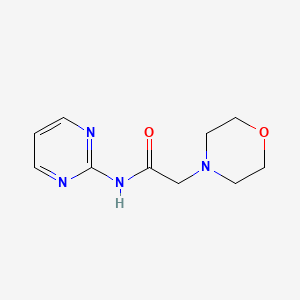
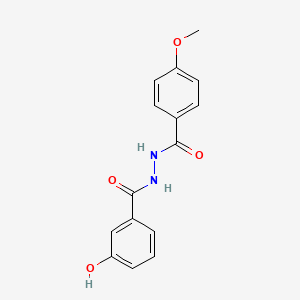
![N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B5761616.png)
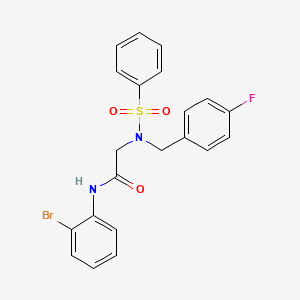

![4-bromo-N-(4-ethoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5761651.png)
![N-[(4-methoxyphenyl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B5761661.png)
![ethyl 4-({[(1,1-diethyl-2-propyn-1-yl)amino]carbonothioyl}amino)benzoate](/img/structure/B5761671.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)
